molecular formula C13H20NO4- B12360523 1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester, (2R)-

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12360523
M. Wt: 254.30 g/mol
InChI Key: ZTMLHNDSVVOEEH-ZDUSSCGKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-alpha-allyl-proline is a derivative of proline, an amino acid, where the proline is modified with an allyl group at the alpha position and protected with a tert-butyloxycarbonyl (Boc) group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-allyl-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Halogens, nucleophiles.

Major Products

    Oxidation: Epoxides, alcohols.

    Reduction: Deprotected proline derivatives.

    Substitution: Various substituted proline derivatives.

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/p-1/t13-/m0/s1

InChI Key

ZTMLHNDSVVOEEH-ZDUSSCGKSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)[O-]

Origin of Product

United States

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